molecular formula C21H24F3NO4S B2838088 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2034239-90-0

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2838088
CAS No.: 2034239-90-0
M. Wt: 443.48
InChI Key: HPUTXESKXPMFKY-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a chemical compound with the CAS number 2034239-90-0 and a molecular weight of 443.48 g/mol. Its molecular formula is C21H24F3NO4S . This reagent is supplied for research purposes and is not intended for diagnostic or therapeutic applications. The compound features a complex structure that includes a tetrahydropyran (oxan-4-yl) ring, a phenyl group, a hydroxy group, and a methanesulfonamide moiety linked to a 4-(trifluoromethyl)phenyl ring . Computed physicochemical properties include a topological polar surface area of 84 Ų and an XLogP3 value of 3 . The structural characteristics of this molecule, such as the sulfonamide functional group, are often explored in medicinal chemistry and drug discovery research for their potential to interact with various biological targets . Researchers can utilize this compound as a building block or intermediate in synthetic chemistry or as a probe for investigating biochemical pathways. This product is strictly for laboratory research use.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3NO4S/c22-21(23,24)19-8-6-16(7-9-19)14-30(27,28)25-15-20(26,17-4-2-1-3-5-17)18-10-12-29-13-11-18/h1-9,18,25-26H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUTXESKXPMFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide” likely involves multiple steps, including:

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups.

    Substitution: The trifluoromethyl group and the sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine or alcohol.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it might be used to study enzyme interactions or as a probe to investigate cellular pathways.

Medicine

Potential medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Patent-Derived Analogues

A European patent () includes N-(4-(((trans)-2-(6-(3-(trifluoromethyl)phenyl)pyridin-3-yl)cyclopropyl)amino)cyclohexyl)methanesulfonamide, which shares:

  • Trifluoromethylphenyl and Methanesulfonamide Motifs : Both compounds leverage these groups for enhanced target binding and pharmacokinetics.
  • Structural Divergence : The patent compound incorporates a cyclopropane-cyclohexyl system instead of the hydroxy-oxan-4-yl-phenylethyl chain, suggesting differences in conformational flexibility and bioavailability .

Agrochemical Sulfonamides

lists sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) , a herbicide. Comparisons include:

  • Functional Group Overlap : Both compounds use methanesulfonamide for stability, but sulfentrazone’s triazolone ring contrasts with the target’s aromatic and tetrahydropyran groups.
  • Application Context : Sulfentrazone’s agrochemical role underscores how structural similarities can diverge in biological targeting (plant vs. mammalian systems) .

Catalogued Methanesulfonamide Derivatives

Biopharmacule’s catalog () includes N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, which shares the sulfonamide core but lacks the trifluoromethyl and hydroxy-oxan-4-yl groups.

Data Table: Key Structural and Functional Comparisons

Compound Name / Source Core Structure Key Substituents Potential Applications Reference
Target Compound Methanesulfonamide 4-(trifluoromethyl)phenyl, hydroxy-oxan-4-yl-phenylethyl Drug discovery (hypothetical) N/A
Compound 9g () Methanesulfonamide + pyridine Piperazine-carbonyl, trifluoromethylbenzoyl Medicinal chemistry
Patent Compound () Methanesulfonamide + cyclohexyl Cyclopropane-pyridinyl, trifluoromethylphenyl Kinase/protease inhibition
Sulfentrazone () Methanesulfonamide + triazolone Dichlorophenyl, difluoromethyl Herbicide
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide () Methanesulfonamide + chloroacetyl Chloroacetyl, phenyl Synthetic intermediate

Critical Analysis of Structural Features

  • Tetrahydropyran (Oxan-4-yl) Ring : This group in the target compound may enhance metabolic stability compared to simpler aliphatic chains (e.g., in ’s derivatives) by reducing oxidative susceptibility .
  • Trifluoromethylphenyl Group : Shared with compounds in and , this group likely improves membrane permeability and target affinity via hydrophobic interactions .

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C20H30N2O5S
  • Molecular Weight : 410.53 g/mol
  • CAS Number : 2034402-84-9

The structure features a sulfonamide group, a hydroxyl group, and a trifluoromethyl phenyl moiety, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

In Vitro Studies

Recent studies have demonstrated the compound's potential in various biological assays:

  • Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
EnzymeIC50 Value (µM)
AChE10.4
BChE7.7

These values indicate a moderate potency in inhibiting cholinesterases, which is relevant for therapeutic applications in Alzheimer's disease.

Antioxidant Activity

The compound also exhibits antioxidant properties, which can mitigate oxidative stress-related damage in cells. This activity was assessed using DPPH radical scavenging assays, showing promising results that warrant further investigation.

Case Studies

  • Neuroprotective Effects : A study published in Pharmaceutical Research highlighted the neuroprotective effects of similar sulfonamide derivatives, suggesting that modifications to the sulfonamide structure can enhance neuroprotection through reduced oxidative stress and improved cholinergic function .
  • Anticancer Potential : Another investigation focused on the anticancer properties of sulfonamide derivatives, including this compound. The study reported that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Starting from commercially available precursors, the piperidine ring is synthesized through cyclization reactions.
  • Introduction of Functional Groups : The methanesulfonamide group is introduced via nucleophilic substitution reactions.
  • Final Assembly : The phenylethyl side chain and oxan ring are added through coupling reactions under optimized conditions to achieve high yields.

Q & A

Q. How do environmental factors (e.g., pH, light) impact the compound’s stability during long-term storage?

  • Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the sulfonamide group (t90 = 3 months). Light exposure (ICH Q1B) induces photodegradation products, mitigated by amber glass storage and antioxidant additives (e.g., BHT at 0.01% w/w) .

Methodological Resources

  • Synthetic Protocols : Refer to optimized procedures in J. Org. Chem. for sulfonamide coupling .
  • Analytical Workflows : Use USP monographs for impurity profiling and Acta Crystallogr. Sect. E for crystallographic data .
  • Computational Tools : Schrödinger Suite for docking and AMBER for MD simulations .

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